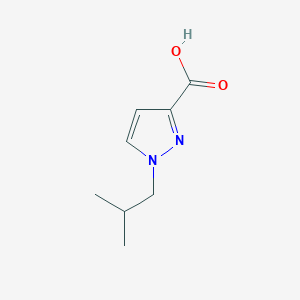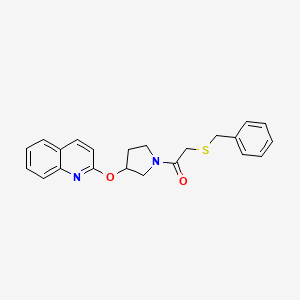
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a complex structure combining benzylthio and quinolinyl groups
科学的研究の応用
The compound has significant potential in various research domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.
Biology: : Investigated for its interactions with biological macromolecules, aiding in the study of enzyme inhibition or protein binding.
Industry: : Utilized in the formulation of specialty chemicals and materials with specific desired properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves several key steps:
Formation of 3-(quinolin-2-yloxy)pyrrolidine: : This intermediate can be prepared by reacting quinoline-2-ol with pyrrolidine under basic conditions.
Attachment of Benzylthio Group: : This step involves the introduction of the benzylthio group via nucleophilic substitution. Benzylthiol can be reacted with an appropriate electrophilic ethanone derivative in the presence of a base.
Industrial Production Methods
Industrial-scale production might involve optimized reaction conditions and catalysts to increase yield and efficiency. Techniques such as high-throughput screening and continuous flow synthesis could be employed to streamline the process.
化学反応の分析
2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA).
Reduction: : Reductive conditions, such as catalytic hydrogenation, could lead to the reduction of specific functional groups within the molecule.
Substitution Reactions: : The ethanone moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-CPBA
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: : Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: : Sulfoxide or sulfone derivatives
Reduction: : Reduced analogs with altered electronic properties
Substitution: : Substituted ethanone derivatives with different functional groups
作用機序
The compound's effects are mediated through its interaction with various molecular targets. The benzylthio group could facilitate binding to hydrophobic pockets in proteins, while the quinolin-2-yloxy group could interact with aromatic or hydrogen-bonding regions, modulating the activity of enzymes or receptors. These interactions could disrupt normal biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Several compounds share structural similarities with 2-(Benzylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone:
2-(Benzylthio)-1-(quinolin-2-yloxy)ethanone: : Lacks the pyrrolidinyl group, leading to different physical and chemical properties.
1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: : Missing the benzylthio group, which affects its reactivity and biological activity.
2-(Benzylthio)-1-(pyrrolidin-1-yl)ethanone:
特性
IUPAC Name |
2-benzylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-22(16-27-15-17-6-2-1-3-7-17)24-13-12-19(14-24)26-21-11-10-18-8-4-5-9-20(18)23-21/h1-11,19H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNQCNLHYQOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-cyclopentyl-1H-pyrazol-5-yl)methyl]prop-2-enamide](/img/structure/B2852941.png)
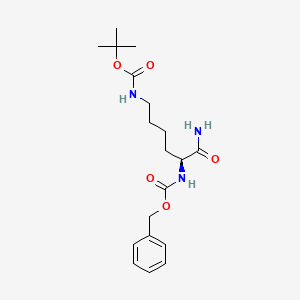
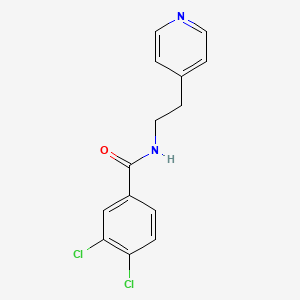
![2-(4-fluorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2852946.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-ol](/img/structure/B2852947.png)
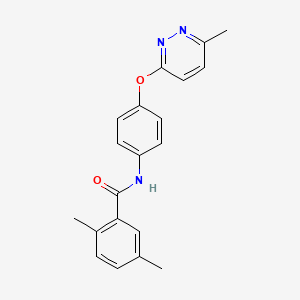
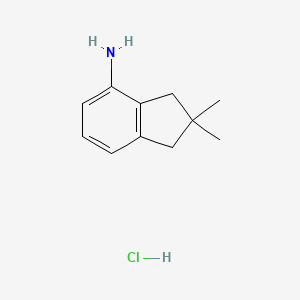
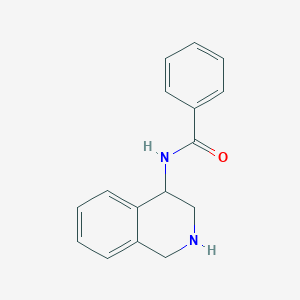
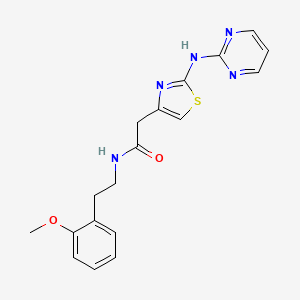
![N-{2-[3-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide](/img/structure/B2852957.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2852958.png)
![2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2852959.png)
![Methyl 5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2852962.png)
